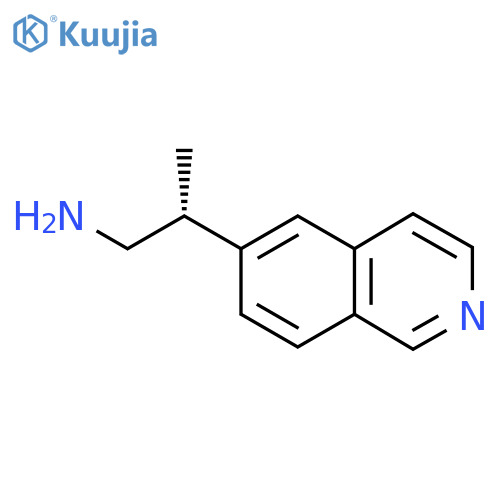

Cas no 2248200-93-1 ((2R)-2-Isoquinolin-6-ylpropan-1-amine)

2248200-93-1 structure

商品名:(2R)-2-Isoquinolin-6-ylpropan-1-amine

(2R)-2-Isoquinolin-6-ylpropan-1-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-2-Isoquinolin-6-ylpropan-1-amine

- EN300-6507794

- (2R)-2-(isoquinolin-6-yl)propan-1-amine

- 2248200-93-1

-

- インチ: 1S/C12H14N2/c1-9(7-13)10-2-3-12-8-14-5-4-11(12)6-10/h2-6,8-9H,7,13H2,1H3/t9-/m0/s1

- InChIKey: WJYWIPHORFQBFQ-VIFPVBQESA-N

- ほほえんだ: NC[C@H](C)C1C=CC2C=NC=CC=2C=1

計算された属性

- せいみつぶんしりょう: 186.115698455g/mol

- どういたいしつりょう: 186.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 38.9Ų

(2R)-2-Isoquinolin-6-ylpropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6507794-0.05g |

(2R)-2-(isoquinolin-6-yl)propan-1-amine |

2248200-93-1 | 95.0% | 0.05g |

$948.0 | 2025-03-14 | |

| Enamine | EN300-6507794-0.25g |

(2R)-2-(isoquinolin-6-yl)propan-1-amine |

2248200-93-1 | 95.0% | 0.25g |

$1038.0 | 2025-03-14 | |

| Enamine | EN300-6507794-2.5g |

(2R)-2-(isoquinolin-6-yl)propan-1-amine |

2248200-93-1 | 95.0% | 2.5g |

$2211.0 | 2025-03-14 | |

| Enamine | EN300-6507794-5.0g |

(2R)-2-(isoquinolin-6-yl)propan-1-amine |

2248200-93-1 | 95.0% | 5.0g |

$3273.0 | 2025-03-14 | |

| Enamine | EN300-6507794-0.1g |

(2R)-2-(isoquinolin-6-yl)propan-1-amine |

2248200-93-1 | 95.0% | 0.1g |

$993.0 | 2025-03-14 | |

| Enamine | EN300-6507794-10.0g |

(2R)-2-(isoquinolin-6-yl)propan-1-amine |

2248200-93-1 | 95.0% | 10.0g |

$4852.0 | 2025-03-14 | |

| Enamine | EN300-6507794-0.5g |

(2R)-2-(isoquinolin-6-yl)propan-1-amine |

2248200-93-1 | 95.0% | 0.5g |

$1084.0 | 2025-03-14 | |

| Enamine | EN300-6507794-1.0g |

(2R)-2-(isoquinolin-6-yl)propan-1-amine |

2248200-93-1 | 95.0% | 1.0g |

$1129.0 | 2025-03-14 |

(2R)-2-Isoquinolin-6-ylpropan-1-amine 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

2248200-93-1 ((2R)-2-Isoquinolin-6-ylpropan-1-amine) 関連製品

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量